molecular formula C25H25NO7 B241144 6-[1-(3-ethoxy-4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]hexanoic acid

6-[1-(3-ethoxy-4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]hexanoic acid

カタログ番号: B241144
分子量: 451.5 g/mol
InChIキー: PQNBTQDKSSRFGL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-[1-(3-ethoxy-4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]hexanoic acid, also known as EDP-106, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. EDP-106 is a synthetic derivative of chromeno[2,3-c]pyrrole, a class of compounds that has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

作用機序

The mechanism of action of 6-[1-(3-ethoxy-4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]hexanoic acid is not fully understood, but it is thought to involve the modulation of several cellular pathways. This compound has been shown to inhibit the NF-κB pathway, a key regulator of inflammation, by blocking the translocation of NF-κB to the nucleus. This compound also activates the Nrf2 pathway, a cellular defense mechanism against oxidative stress, by upregulating the expression of antioxidant enzymes such as heme oxygenase-1.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This compound has also been shown to reduce oxidative stress and increase the expression of antioxidant enzymes in cells. In vivo studies have demonstrated that this compound can reduce inflammation and oxidative stress in animal models of disease, such as colitis and sepsis.

実験室実験の利点と制限

One advantage of 6-[1-(3-ethoxy-4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]hexanoic acid is its high purity and yield, which makes it ideal for use in laboratory experiments. This compound is also stable under normal laboratory conditions, which allows for long-term storage and use. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain assays.

将来の方向性

There are several future directions for research on 6-[1-(3-ethoxy-4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]hexanoic acid. One area of interest is the potential use of this compound as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the potential use of this compound as an antioxidant and anticancer agent. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

合成法

The synthesis of 6-[1-(3-ethoxy-4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]hexanoic acid involves a multi-step process that starts with the reaction of 3-ethoxy-4-hydroxybenzaldehyde with malonic acid in the presence of a catalyst to form a chromeno[2,3-c]pyrrole intermediate. This intermediate is then reacted with 1-bromo-3-chloropropane to introduce a hexanoic acid chain, followed by hydrolysis to yield this compound in high purity and yield.

科学的研究の応用

6-[1-(3-ethoxy-4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]hexanoic acid has been the subject of several scientific studies that have investigated its potential therapeutic applications. One study showed that this compound has potent anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6 in macrophages. Another study demonstrated that this compound has antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. Additionally, this compound has been shown to have anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.

特性

分子式

C25H25NO7

分子量

451.5 g/mol

IUPAC名

6-[1-(3-ethoxy-4-hydroxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]hexanoic acid

InChI

InChI=1S/C25H25NO7/c1-2-32-19-14-15(11-12-17(19)27)22-21-23(30)16-8-5-6-9-18(16)33-24(21)25(31)26(22)13-7-3-4-10-20(28)29/h5-6,8-9,11-12,14,22,27H,2-4,7,10,13H2,1H3,(H,28,29)

InChIキー

PQNBTQDKSSRFGL-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CCCCCC(=O)O)OC4=CC=CC=C4C3=O)O

正規SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CCCCCC(=O)O)OC4=CC=CC=C4C3=O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。